(+)-3-Carene

Catalog No.
S566759
CAS No.
498-15-7
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Carene

CAS Number

498-15-7

Product Name

(+)-3-Carene

IUPAC Name

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

BQOFWKZOCNGFEC-DTWKUNHWSA-N

SMILES

CC1=CCC2C(C1)C2(C)C

Synonyms

(+)-3-carene, 3-carene, 3-carene, (R)-isomer, 3-carene, (S)-(cis)-isomer, delta(3)-carene, delta-3-carene, delta3-carene

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)C2(C)C

(+)-3-Carene is a bicyclic monoterpene characterized by its unique fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet, pungent odor reminiscent of fir needles and damp woodlands. This compound is primarily found in turpentine, where it can constitute up to 42% of the total composition, depending on the source. The molecular formula of (+)-3-Carene is C10_{10}H16_{16}, and it has a molecular weight of 136.234 g/mol . Its chiral nature allows it to exist in both racemic and enantiomerically enriched forms, contributing to its varied applications in industries such as perfumery and flavoring.

  • Antimicrobial activity: Some studies indicate (+)-3-Carene may exhibit antimicrobial properties against certain bacteria and fungi [].
  • Insecticidal activity: Research suggests (+)-3-Carene might have repellent or insecticidal effects against some insects [].

(+)-3-Carene undergoes several notable chemical transformations:

  • Hydrogen Abstraction and Radical Chemistry: In pyrolysis reactions, hydrogen elimination from (+)-3-Carene leads to the formation of various radicals, such as the 3-caren-2-yl radical. These radicals can further react through C-C β-scission reactions, resulting in products like p-cymene and other hydrocarbons .
  • Condensation with Formaldehyde: Catalytic condensation of (+)-3-Carene with formaldehyde yields trans-4-hydroxymethyl-2-carene, among other products. This reaction can be influenced by different catalysts, such as Lewis acids .
  • Oxidation Reactions: Treatment with peracetic acid converts (+)-3-Carene into 3,4-caranediol. Additionally, oxidation with hydrogen peroxide can yield α-oxides with high selectivity .

(+)-3-Carene exhibits various biological activities that make it of interest in pharmacology and natural product chemistry:

  • Antimicrobial Properties: Studies have shown that (+)-3-Carene possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.
  • Anti-inflammatory Effects: Research indicates that (+)-3-Carene may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Several methods exist for synthesizing (+)-3-Carene:

  • Extraction from Natural Sources: The most common method involves extracting (+)-3-Carene from essential oils derived from pine trees and other sources rich in terpenes.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various methods including:
    • Diels-Alder Reactions: Utilizing diene and dienophile reactants to form bicyclic structures.
    • Catalytic Transformations: Employing catalysts to facilitate reactions involving precursors like α-pinene or β-pinene .

(+)-3-Carene has diverse applications across several industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: Its flavor profile makes it suitable for use in food products, particularly those requiring a pine-like taste.
  • Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of (+)-3-Carene has revealed:

  • Atmospheric Chemistry: Studies on its reaction with hydroxyl radicals indicate that (+)-3-Carene can participate in atmospheric oxidation processes, influencing air quality and atmospheric chemistry .
  • Biological Interactions: Investigations into its effects on human health suggest possible interactions with biological systems that warrant further study for therapeutic applications .

(+)-3-Carene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
α-PineneMonoterpeneFound in pine resin; known for its anti-inflammatory properties.
β-PineneMonoterpeneCommonly found in essential oils; has a fresh scent.
LimoneneMonoterpeneCitrus aroma; widely used as a fragrance and cleaning agent.
MyrceneMonoterpenePresent in hops; associated with sedative effects.
CamphorTerpenoidUsed medicinally; has a strong odor and cooling effect.

The unique bicyclic structure of (+)-3-Carene differentiates it from these compounds, particularly due to its specific odor profile and potential biological activities.

Physical Description

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

UNII

MIY768ZOKU

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

498-15-7

Metabolism Metabolites

(+)-3-carene has known human metabolites that include Carene epoxide and 3-Caren-10-ol.

Wikipedia

(+)-3-carene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

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